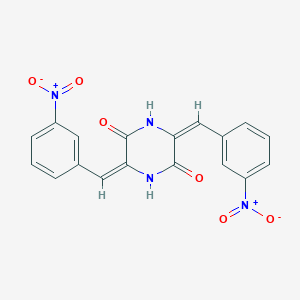
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione, commonly known as BNPP, is a synthetic compound that belongs to the family of piperazine derivatives. BNPP has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and biophysics.
作用機序
The mechanism of action of BNPP is primarily attributed to its ability to interact with DNA topoisomerase II. BNPP binds to the enzyme's active site and inhibits its activity, leading to the accumulation of DNA double-strand breaks and cell death. In addition, BNPP can also interact with other proteins and biomolecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BNPP has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, DNA damage, and protein binding. The cytotoxicity of BNPP is primarily attributed to its ability to inhibit the activity of DNA topoisomerase II, leading to the accumulation of DNA double-strand breaks and cell death. The DNA damage caused by BNPP can also lead to various downstream effects, including apoptosis and cell cycle arrest. In addition, BNPP can also interact with various proteins and biomolecules, leading to various biochemical and physiological effects.
実験室実験の利点と制限
BNPP has several advantages for lab experiments, including its high purity, stability, and solubility in a wide range of solvents. BNPP is also relatively easy to synthesize and can be obtained in large quantities. However, BNPP also has several limitations, including its cytotoxicity, which can limit its use in certain experiments. In addition, BNPP can also exhibit non-specific binding to biomolecules, leading to potential artifacts in experiments.
将来の方向性
There are several future directions for the study of BNPP, including the development of more potent and selective inhibitors of DNA topoisomerase II. In addition, BNPP can also be used as a model compound to study the binding interactions between proteins and ligands, leading to the development of more effective drugs. Furthermore, BNPP can also be used as a fluorescent probe to study the structural and functional properties of biomolecules. Finally, the potential application of BNPP in other scientific research fields, such as materials science and nanotechnology, should also be explored.
合成法
BNPP can be synthesized through a condensation reaction between 3-nitrobenzaldehyde and 2,5-piperazinedione in the presence of a suitable catalyst. The reaction yields a yellow crystalline solid, which can be purified through recrystallization. The purity of the synthesized BNPP can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
BNPP has been studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and biophysics. In medicinal chemistry, BNPP has been studied as a potential anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II, a crucial enzyme involved in DNA replication and transcription. In biochemistry, BNPP has been used as a fluorescent probe to study the binding interactions between proteins and ligands. In biophysics, BNPP has been used as a model compound to study the thermodynamic and kinetic properties of ligand-receptor interactions.
特性
製品名 |
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione |
|---|---|
分子式 |
C18H12N4O6 |
分子量 |
380.3 g/mol |
IUPAC名 |
(3E,6E)-3,6-bis[(3-nitrophenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C18H12N4O6/c23-17-15(9-11-3-1-5-13(7-11)21(25)26)19-18(24)16(20-17)10-12-4-2-6-14(8-12)22(27)28/h1-10H,(H,19,24)(H,20,23)/b15-9+,16-10+ |
InChIキー |
PWNGPZUJGFNYEJ-KAVGSWPWSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/NC2=O |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]naphthalen-1-amine](/img/structure/B274207.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B274209.png)



![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)